Drotaverine Versus Papaverine: 2.5× Antispasmodic Potency with Absence of Cardiotoxicity and Anticholinergic Effects
Drotaverine demonstrates an antispasmodic effect 2.5 times more potent than that of papaverine, its natural structural parent . Unlike papaverine, drotaverine is reported to be free from cardiotoxic and hypotensive effects at therapeutic doses , and has no anticholinergic activity [1]. This absence of anticholinergic effects permits use in patients with glaucoma or prostatic hyperplasia, where anticholinergic antispasmodics are contraindicated .
| Evidence Dimension | Antispasmodic potency ratio |
|---|---|
| Target Compound Data | Drotaverine: potency multiple of 2.5× vs papaverine |
| Comparator Or Baseline | Papaverine: reference potency = 1× |
| Quantified Difference | 2.5-fold greater antispasmodic potency; cardiotoxicity present in papaverine, absent in drotaverine |
| Conditions | Pharmacological antispasmodic assays; clinical safety profiles |
Why This Matters
A 2.5× potency advantage combined with a superior cardiac safety profile directly supports formulary preference for drotaverine over papaverine in procurement decisions where both efficacy margin and safety differentiation are required.
- [1] DrugBank. Drotaverine. Selective inhibitor of phosphodiesterase 4; no anticholinergic effects. Available at: https://go.drugbank.com/drugs/DB06751 View Source
